6-((2-(二甲氨基)乙基)(甲基)氨甲酰)-5-甲基吡啶-3-硼酸频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

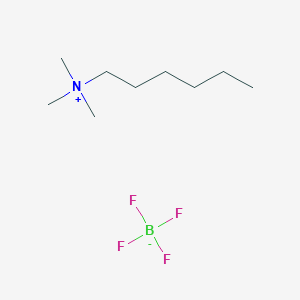

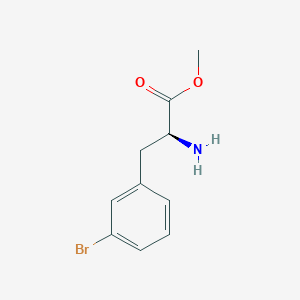

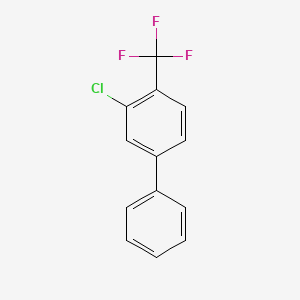

This compound is a boronic acid ester with a pyridine ring and a dimethylaminoethyl group. Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic acid esters are generally stable solids, but they can hydrolyze to the corresponding boronic acids under certain conditions .科学研究应用

合成应用

硼酸酯,例如本例中的硼酸酯,在复杂分子的合成中发挥着至关重要的作用,为构建分子结构提供了多功能工具。它们在交叉偶联反应(如铃木-宫浦偶联)中特别有价值,能够形成碳碳键。例如,研究探索了硼酸酯在氨基咪唑吡啶合成中的应用,由于其结构多样性和生物学相关性,氨基咪唑吡啶在药物发现和开发中具有潜在应用 (Dimauro & Kennedy, 2007)。

分析化学

在分析化学中,硼酸酯用于解决反应性化合物纯度评估中的挑战。硼酸酯对水解的稳定性被用于开发在不降解的情况下分析高反应性物质的方法,如分析频哪醇硼酸酯的策略中所证明的 (Zhong 等,2012)。

作用机制

Target of Action

It’s known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

This compound is a boronic acid ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

安全和危害

未来方向

The study of boronic acids and their derivatives is a very active area of research, with potential applications in drug discovery, materials science, and other fields . This specific compound could potentially be studied for its biological activity, its reactivity in chemical reactions, or its properties as a material.

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O3/c1-13-11-14(19-24-17(2,3)18(4,5)25-19)12-20-15(13)16(23)22(8)10-9-21(6)7/h11-12H,9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZOENHQDCBTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N(C)CCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)